L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-
Overview
Description
L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure. The addition of the N-[(1,1-dimethylethoxy)carbonyl] group and the 3-methyl-L-valyl-4-hydroxy modifications enhance its chemical properties, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- typically involves multiple steps, starting from L-Proline. The process includes:
Protection of the amino group: The amino group of L-Proline is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Introduction of the 3-methyl-L-valyl group: This step involves coupling the protected L-Proline with 3-methyl-L-valine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Hydroxylation: The final step involves the selective hydroxylation of the compound at the 4-position, which can be achieved using oxidizing agents like osmium tetroxide (OsO4) in the presence of co-oxidants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Removal of the Boc group, yielding a free amine.
Scientific Research Applications
L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in various biochemical reactions, influencing protein folding and stability. Its unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Proline: The parent compound, essential for protein synthesis.
N-Boc-L-Proline: A protected form of L-Proline used in peptide synthesis.
3-Methyl-L-Valine: An amino acid derivative with similar structural features.
Uniqueness
L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- stands out due to its combined structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)11(17-14(23)24-16(4,5)6)12(20)18-8-9(19)7-10(18)13(21)22/h9-11,19H,7-8H2,1-6H3,(H,17,23)(H,21,22)/t9-,10+,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXBVELFAOEJDK-OUAUKWLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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